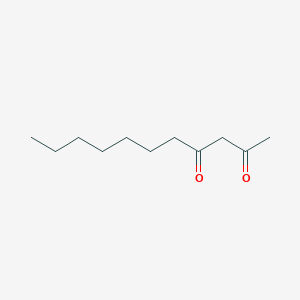
Undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecane-2,4-dione is a chemical compound with a unique structure that includes a spirocyclic framework This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of undecane-2,4-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of monosubstituted benzenamine with 1,5-dioxaspiro[5.5]this compound in an ethanol solution of trimethoxymethane . The reaction is carried out at reflux temperature for a specified duration, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Undecane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the dione functional groups, which are highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Undecane-2,4-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure makes it valuable in the study of spirocyclic compounds and their properties.
In biology and medicine, this compound derivatives have shown potential as antifungal, insecticidal, and antitumor agents . These compounds are also being investigated for their use as herbicides with low toxicity to microorganisms .
In industry, this compound is used in the development of optical materials and catalysts . Its ability to form stable spirocyclic structures makes it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of the dione functional groups allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, resulting in the observed biological activities.
The molecular targets of this compound and its derivatives include enzymes and receptors involved in key biological processes. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes, while its antitumor effects could be due to the disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Undecane-2,4-dione can be compared with other spirocyclic compounds, such as 1,5-dioxaspiro[5.5]this compound and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity.
Similar Compounds:- 1,5-Dioxaspiro[5.5]this compound
- 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound
- 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which distinguishes it from other similar compounds. Its ability to form stable spirocyclic structures with diverse functional groups makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
25826-10-2 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
undecane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h3-9H2,1-2H3 |
InChI-Schlüssel |
PZMFITAWSPYPDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
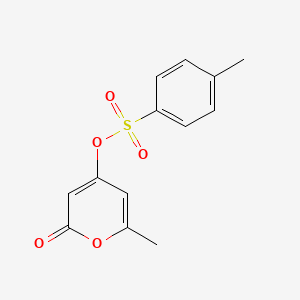

![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
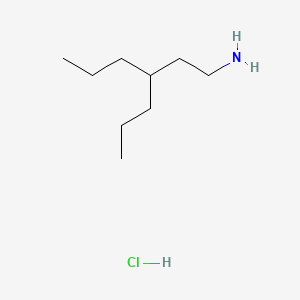

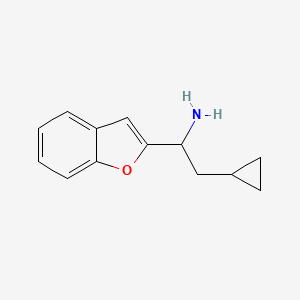
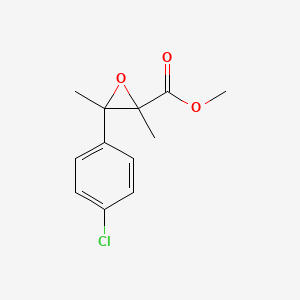
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
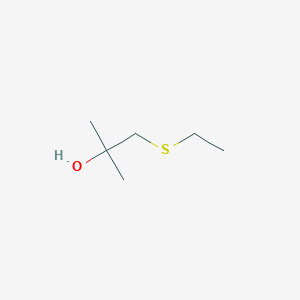
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
